1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone
Description
Introduction to Triazolopyrimidine-Piperazine Research Framework
Historical Development of Triazolopyrimidine Research
The triazolopyrimidine (TZP) scaffold was first synthesized in 1909 by Bulow and Haas, marking the inception of a versatile heterocyclic system. Early applications focused on its structural resemblance to purines, enabling its use as a bioisostere in nucleoside analogs. By the mid-20th century, TZP derivatives gained traction in agrochemicals and pharmaceuticals. For instance, Trapidil (2 ), a vasodilator and antiplatelet agent, became a landmark TZP-based drug in the 1970s.
The 2010s witnessed a surge in TZP research, driven by advancements in synthetic methodologies and structural characterization. For example, TTI-237 (cevipabulin), a microtubule-stabilizing TZP derivative, demonstrated potent anticancer activity in preclinical models, highlighting the scaffold’s adaptability. Concurrently, triazolopyrimidines like BAS600F emerged as antifungal agents, underscoring their broad applicability. Recent innovations include cryo-EM studies elucidating TZP binding modes, such as the stabilization of desensitized P2X3 receptors by compound 26a .
Table 1: Milestones in Triazolopyrimidine Research
Emergence of Benzyl-Substituted Triazolopyrimidines in Medicinal Chemistry
Benzyl-substituted TZP derivatives have gained prominence due to their enhanced binding affinity and selectivity. The benzyl group’s hydrophobic aromatic ring facilitates π-π interactions with target proteins, while its substituents modulate pharmacokinetic properties. For instance, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-amine derivatives exhibit improved metabolic stability in liver microsomes compared to non-substituted analogs.
Structure-activity relationship (SAR) studies reveal that benzyl substitution at the C3 position of the TZP core optimizes target engagement. In P2X3 receptor antagonists, cyclopropane-substituted benzyl groups (e.g., 26a ) enhance selectivity over P2X2/3 heteromers by 20-fold. Similarly, benzyl-TZP hybrids like EVT-3517352 demonstrate dual antiviral and neuroprotective effects, attributed to their ability to penetrate the blood-brain barrier.
Table 2: Key Benzyl-TZP Derivatives and Applications
Academic Research Landscape and Significance
Academic interest in TZP-piperazine hybrids has intensified due to their modular synthesis and multifunctional pharmacology. The integration of piperazine—a common pharmacophore in CNS drugs—enhances solubility and enables structural diversification. For example, 1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone combines a TZP core with a cyclopentylethanone side chain, a design strategy inspired by kinase inhibitors.
Recent studies highlight the compound’s potential in targeting NADPH oxidases (NOXs), enzymes implicated in oxidative stress disorders. Modifications at the C7 position of the TZP core, such as piperazine substitutions, improve isoform specificity for NOX1/4 over NOX2/5. Collaborative efforts between academia and industry have accelerated lead optimization, as seen in Novartis’s development of CXCR2 antagonists and Wyeth’s exploration of TZP-based anticancer agents.
Key Research Trends:
- Synthetic Innovation : Microwave-assisted synthesis and flow chemistry reduce reaction times for TZP-piperazine hybrids.
- Target Diversity : TZPs modulate viral polymerases (e.g., HCV NS5B), tubulin, and ion channels.
- Drug Delivery : Nanoformulations of benzyl-TZPs enhance bioavailability in preclinical models.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c30-19(14-17-6-4-5-7-17)27-10-12-28(13-11-27)21-20-22(24-16-23-21)29(26-25-20)15-18-8-2-1-3-9-18/h1-3,8-9,16-17H,4-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSHPECWFHCGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Related compounds have shown inhibitory activity against cdk2. They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as reactants in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists. This suggests that 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Similar compounds have shown significant inhibitory activity against various cell lines. For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively. These findings suggest that this compound may also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C_{19}H_{24}N_{6}O
- Molecular Weight : 356.44 g/mol
- CAS Number : 2137710-44-0
The structure includes a triazole ring fused with a pyrimidine moiety, which is known to impart various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains and demonstrated notable inhibitory effects. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 8.47 ± 0.18 | Induction of apoptosis |
| MCF-7 (breast cancer) | 9.22 ± 0.17 | Cell cycle arrest in sub-G1 phase |
| Jurkat (T-cell leukemia) | 4.64 ± 0.08 | Inhibition of cell proliferation |
The compound's ability to induce apoptosis and arrest the cell cycle positions it as a promising candidate for cancer therapy.
The biological activity of the compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. Molecular docking studies have suggested that it binds effectively to enzymes such as matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis.
Study on Antimicrobial Efficacy
A recent study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives against resistant strains of bacteria. The study demonstrated that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant pathogens .
Evaluation of Anticancer Activity
In another investigation reported in Cancer Research, the compound was tested for its anticancer properties using both in vitro and in vivo models. The results indicated significant tumor reduction in xenograft models treated with the compound compared to controls, suggesting its potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone (). Key differences include:
- Substituent at Position 2 : The target compound features a cyclopentyl group, whereas the analogue has a 4-chlorophenyl group.
- Molecular Weight : The cyclopentyl variant has a marginally lower molecular weight (~18 Da difference) due to the absence of chlorine.
Table 1: Structural and Physicochemical Comparison
Binding Affinity and Selectivity
- Target Compound vs. 4-Chlorophenyl Analogue : The cyclopentyl group’s bulkiness might sterically hinder interactions in flat binding pockets, whereas the planar 4-chlorophenyl group could improve stacking in aromatic regions (e.g., kinase ATP sites). However, the chlorine atom’s electronegativity may introduce off-target interactions with cysteine residues .
- Triazolo vs. Pyrazolo Derivatives: Triazolopyrimidines generally exhibit higher affinity for adenosine receptors due to their closer resemblance to adenine. Pyrazolo analogues, while less potent, may offer better metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves modular assembly of the triazolo-pyrimidine core, followed by functionalization via piperazine and cyclopentyl ketone moieties. Key steps include:
- Triazolo-pyrimidine Core Formation : Use copper-catalyzed cycloaddition (e.g., Huisgen reaction) to construct the triazole ring, as demonstrated in analogous triazolo-pyrimidine derivatives .
- Piperazine Coupling : React the 7-chloro intermediate (e.g., 3-benzyl-5-tert-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine ) with piperazine under nucleophilic aromatic substitution conditions (60–80°C, DMF, K₂CO₃) .
- Cyclopentyl Ketone Attachment : Employ alkylation or amide coupling, using reagents like chloroacetyl chloride (as in analogous piperazine derivatives) .
Critical Intermediates : - 7-Chloro-triazolo-pyrimidine (for piperazine substitution).
- Benzyl-protected intermediates to avoid undesired side reactions .
Basic: Which analytical techniques are essential for structural validation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., HRMS data for similar triazolo-pyrimidines show <2 ppm error between calculated and observed [M+H]+ peaks) .
- Multinuclear NMR :
- HPLC-PDA/MS : Monitor purity and detect impurities (e.g., des-benzyl byproducts) .
Advanced: How can computational tools predict metabolic stability or binding interactions?
Methodological Answer:
- Metabolic Stability : Use databases like BKMS_METABOLIC or PISTACHIO to predict cytochrome P450-mediated oxidation sites. For example, the cyclopentyl group may undergo hydroxylation, requiring in vitro microsomal assays for validation .
- Binding Affinity : Perform molecular docking with targets (e.g., kinase domains) using software like AutoDock Vina. Focus on the triazolo-pyrimidine core’s π-π stacking potential and the piperazine’s flexibility for receptor fitting .
Advanced: How to address discrepancies in spectral data during characterization?
Methodological Answer:
- Contradictory NMR Peaks : Compare with published spectra of structurally similar compounds (e.g., δ 5.7 ppm for benzyl protons in triazolo-pyrimidines vs. δ 6.8–7.5 ppm in related quinoline derivatives) . If unresolved, use 2D NMR (COSY, HSQC) to assign overlapping signals.
- HRMS Mismatches : Recalibrate instrumentation or re-isolate the compound to rule out salt/adduct formation .
Basic: What impurities are common in triazolo-pyrimidine synthesis, and how are they controlled?
Methodological Answer:
- Byproducts :
- Control Strategies :
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the triazolo-pyrimidine (e.g., tert-butyl vs. cyclobutyl) to assess steric effects on target binding .
- Piperazine Flexibility : Replace piperazine with rigid scaffolds (e.g., morpholine) to study conformational preferences .
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence polarization assays. Correlate IC₅₀ values with logP (lipophilicity) calculated via REAXYS .
Advanced: What experimental precautions are needed for handling reactive intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
